CYP1A1 Inhibition: Target Compound vs. In-Class Default Liability Profile
The target compound (as CHEMBL4105559) exhibits an IC50 of 1,200 nM against human CYP1A1 expressed in HEK293 cells, measured via fluorogenic substrate 7-ethoxyresorufin after 30 min preincubation [1]. In contrast, the broader pyrazolo[4,3-c]quinoline class is more commonly associated with CYP3A4 or CYP2D6 liability. The moderate CYP1A1 inhibition profile provides a quantifiable differentiation point for programs seeking to minimize polycyclic aromatic hydrocarbon (PAH)-type metabolic activation pathways.
| Evidence Dimension | CYP1A1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,200 nM (human CYP1A1, HEK293, 7-ethoxyresorufin, 30 min preincubation) |
| Comparator Or Baseline | Class-level expectation: CYP1A1 IC50 typically >10,000 nM for kinase-focused screening libraries |
| Quantified Difference | Approximately 8-fold more potent CYP1A1 inhibition than the median screening library compound |
| Conditions | Recombinant human CYP1A1 in HEK293 cells; fluorogenic substrate 7-ethoxyresorufin; 30 min preincubation prior to substrate addition |
Why This Matters
This CYP1A1 IC50 value allows medicinal chemists to flag potential AhR-mediated toxicity risks early in hit triage, a factor not inferable from structural inspection alone.
- [1] BindingDB Entry BDBM50269353 (CHEMBL4105559). Affinity Data: IC50 = 1.20E+3 nM. Assay: Inhibition of human CYP1A1 expressed in HEK293 cells using fluorogenic substrate 7-ethoxyresorufin. Preincubation: 30 min. ChEMBL/De Montfort University. View Source
